molecular formula C8H8O2S B6154821 rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 4085-30-7

rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B6154821
CAS RN: 4085-30-7
M. Wt: 168.2
InChI Key:
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Description

Rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid, also known as RTCA, is an important organic compound with many applications in research and industry. RTCA is a cyclic carboxylic acid with a sulfur atom in the ring. It is a colorless solid with a molecular formula of C7H8O2S. RTCA has a melting point of 55°C and a boiling point of 130°C. It is soluble in water and methanol, and is insoluble in non-polar solvents such as hexane and ether.

Mechanism of Action

Rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral compound, meaning it has two stereoisomers. The two stereoisomers of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid have different chemical and physical properties, which can be used for a variety of purposes. For example, rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid can be used as a chiral ligand in asymmetric synthesis, which is a method of synthesizing compounds with specific stereoisomers.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid can act as an antioxidant and can inhibit the growth of certain types of bacteria. It has also been shown to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has many advantages as a reagent in laboratory experiments. It is relatively inexpensive and is readily available. It is also easy to handle and store, and is soluble in a variety of solvents. However, rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is also sensitive to air and light, and can be easily degraded in the presence of oxygen.

Future Directions

Rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has many potential applications in the future. It could be used in the synthesis of new pharmaceuticals, pesticides, and natural products. It could also be used as a catalyst in organic reactions and as a chiral ligand in asymmetric synthesis. Additionally, further research could be done to explore the biochemical and physiological effects of rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid.

Synthesis Methods

Rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is synthesized by a two-step process. In the first step, a cyclopropane ring is formed from an alkyl halide and an alkyl lithium. The alkyl halide is reacted with an alkyl lithium in anhydrous ether to form the cyclopropane ring. In the second step, the cyclopropane ring is reacted with thiophenol in the presence of a base, such as sodium hydroxide, to form rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

Rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has many applications in scientific research. It is used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a chiral auxiliary in asymmetric synthesis. rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and natural products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid involves the following steps: 1) synthesis of thiophene-2-carboxylic acid, 2) synthesis of racemic cyclopropane-1-carboxylic acid, and 3) coupling of the two compounds to form the final product.", "Starting Materials": [ "Thiophene-2-carboxylic acid", "Ethyl diazoacetate", "Copper(II) acetate", "Sodium borohydride", "Sodium hydroxide", "Bromine", "Sodium iodide", "Sodium azide", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform", "Acetone", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of thiophene-2-carboxylic acid", "a) Bromination of thiophene using bromine and sodium iodide to form 2-bromothiophene", "b) Reaction of 2-bromothiophene with sodium azide and copper(II) acetate to form thiophene-2-carboxylic acid", "Step 2: Synthesis of racemic cyclopropane-1-carboxylic acid", "a) Reaction of ethyl diazoacetate with sodium nitrite and hydrochloric acid to form ethyl 2-nitrosoacetate", "b) Reduction of ethyl 2-nitrosoacetate with sodium borohydride to form ethyl 2-hydroxyacetate", "c) Reaction of ethyl 2-hydroxyacetate with sodium bicarbonate and chloroform to form ethyl 2-chloroacetate", "d) Reaction of ethyl 2-chloroacetate with acetone and sodium hydroxide to form racemic cyclopropane-1-carboxylic acid", "Step 3: Coupling of thiophene-2-carboxylic acid and racemic cyclopropane-1-carboxylic acid", "a) Reaction of thiophene-2-carboxylic acid and racemic cyclopropane-1-carboxylic acid in methanol and water with catalytic hydrochloric acid to form rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid" ] }

CAS RN

4085-30-7

Product Name

rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C8H8O2S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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